Product packaging for Z-YVAD-FMK(Cat. No.:)

Z-YVAD-FMK

Cat. No.: B1192014
M. Wt: 630.66
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context of Caspase Inhibition in Cell Biology Research

The recognition of programmed cell death as a physiologically controlled process dates back to early observations in cell biology. exp-oncology.com.ua The crucial role of caspases in this process was firmly established with the identification of the C. elegans gene ced-3, which encodes a protease similar to mammalian interleukin-1-beta converting enzyme (ICE), now known as caspase-1. wikipedia.orgexp-oncology.com.ua This discovery in the early 1990s marked a turning point, leading to the identification of numerous mammalian caspases and a surge in research into their functions. wikipedia.org Early studies on inhibiting cell death involved using viral proteins like CrmA, which was found to inhibit caspases. researchgate.netsigmaaldrich.com The need for chemical tools to manipulate caspase activity in diverse experimental settings spurred the development of synthetic inhibitors.

Evolution of Peptide-Based Caspase Inhibitors as Research Tools

The development of synthetic caspase inhibitors was significantly influenced by the understanding of caspase substrate specificity. Caspases preferentially cleave target proteins after an aspartic acid residue. wikipedia.orgbiorxiv.orgresearchgate.net The first synthetic inhibitors were designed as peptides mimicking the substrate sequences recognized by caspases, featuring a reactive electrophilic group, often referred to as a "warhead," at the C-terminus. jpp.krakow.plsigmaaldrich.comjpp.krakow.pl These warheads, such as aldehydes, chloromethylketones (CMKs), or fluoromethylketones (FMKs), form a covalent linkage with the catalytic cysteine residue in the caspase active site, leading to inhibition. jpp.krakow.pljpp.krakow.plebi.ac.uk

Early peptide inhibitors included modified aspartate residues or tri/tetrapeptides corresponding to the P4-P3-P2 positions of caspase substrates. jpp.krakow.pljpp.krakow.pl The FMK group, in particular, was found to be effective in blocking caspase activity. jpp.krakow.pl While initially explored for therapeutic potential, the unforeseen toxicity of a metabolic derivative of the FMK compound limited their use as drugs, but they became invaluable tools for fundamental research. ebi.ac.ukresearchgate.net The design of these inhibitors aimed to improve cell permeability and target specificity. jpp.krakow.plpromega.comcephamls.com

Academic Significance of Z-YVAD-FMK as a Mechanistic Probe

This compound (N-Benzyloxycarbonyl-Tyr-Val-Ala-Asp(OMe)-fluoromethylketone) is a synthetic peptide-based inhibitor that has gained prominence as a specific research tool, particularly for studying caspase-1. apexbt.comfrontiersin.orgmedchemexpress.com Its structure incorporates the tetrapeptide sequence Tyr-Val-Ala-Asp (YVAD), which is based on the cleavage site in pro-IL-1β, a key substrate for caspase-1. The FMK moiety acts as the warhead, forming an irreversible covalent bond with the catalytic cysteine of the target caspase. ebi.ac.uk The inclusion of the benzyloxycarbonyl (Z) group at the N-terminus and the O-methyl modification on the aspartic acid residue enhance its cell permeability and stability. promega.comcephamls.com

Unlike pan-caspase inhibitors like Z-VAD-FMK, which inhibit a broad range of caspases alab.com.plinvivogen.comontosight.ai, this compound was developed with a focus on inhibiting caspase-1. apexbt.comfrontiersin.orgmedchemexpress.comnih.gov This specificity has made it a crucial mechanistic probe for researchers investigating biological processes mediated by caspase-1, such as the activation of pro-inflammatory cytokines like IL-1β and IL-18, and the lytic form of programmed cell death known as pyroptosis. wikipedia.orgfrontiersin.orgnih.govfrontiersin.org By selectively inhibiting caspase-1, researchers can delineate the specific contributions of this protease in various cellular pathways and disease models, distinguishing caspase-1-dependent effects from those mediated by other caspases. nih.gov

Detailed research findings using this compound highlight its utility. For instance, studies in Caco-2 cells demonstrated that this compound significantly reduced growth inhibition induced by butyrate, indicating its ability to alter the caspase cascade and diminish apoptotic effects. apexbt.com In the context of inflammation, this compound has been shown to block the release of IL-1β in cells treated with activators like Alum, even in MyD88-deficient bone marrow-derived dendritic cells, confirming its inhibitory effect on caspase-1-mediated cytokine processing. apexbt.com Furthermore, this compound has been employed to investigate the role of caspase-1 in pyroptosis. Studies have shown that this compound can inhibit the cleavage of Gasdermin D (GSDMD), a key executioner protein in pyroptosis, and reduce inflammatory responses in models of atherosclerosis and kidney injury. frontiersin.orgfrontiersin.org

While peptide-based inhibitors like this compound have been invaluable research tools, their limitations, such as potential off-target effects on other cysteine proteases and less-than-ideal pharmacokinetic properties, have driven the continued search for more selective and potent small-molecule inhibitors. jpp.krakow.pljpp.krakow.plebi.ac.ukacs.org Nevertheless, this compound remains a widely used and important compound for specifically probing caspase-1 activity in academic research settings.

Properties

Molecular Formula

C31H39FN4O9

Molecular Weight

630.66

Synonyms

(8S,11S,14S)-methyl 14-(2-fluoroacetyl)-5-(4-hydroxybenzyl)-8-isopropyl-11-methyl-3,6,9,12-tetraoxo-1-phenyl-2-oxa-4,7,10,13-tetraazahexadecan-16-oate

Origin of Product

United States

Molecular Mechanism of Action of Z Yvad Fmk

Target Caspase Specificity and Profile

Z-YVAD-FMK exhibits a defined profile of caspase inhibition, with a notable preference for certain members of the caspase family.

Primary Inhibition of Caspase-1 and Caspase-4

This compound is recognized as a cell-permeable and irreversible inhibitor with specificity towards caspase-1. selleckchem.comabmole.comapexbt.com It is also identified as an inhibitor of caspase-4. medchemexpress.comfishersci.no Research has shown that this compound can significantly reduce caspase-1 activity. selleckchem.comapexbt.comarvojournals.org For instance, in a study involving light-induced retinal degeneration, this compound significantly reduced caspase-1 activity. arvojournals.org Another study demonstrated that this compound treatment significantly reduced increased caspase-1 activity induced by LPS+Aβ in BV2 cells. selleckchem.com Furthermore, this compound has been shown to block the release of IL-1β, a cytokine processed by caspase-1. apexbt.com Its inhibitory effect on caspase-4 has also been noted in the context of endoplasmic reticulum stress-induced apoptosis. nih.gov

Consideration of Broader Caspase Family Inhibition (Pan-Caspase Inhibitor Z-VAD-FMK)

While this compound shows specificity for caspase-1 and caspase-4, it is important to consider the broader inhibition profile of related compounds like Z-VAD-FMK. Z-VAD-FMK is a widely used cell-permeable pan-caspase inhibitor that irreversibly binds to the catalytic site of caspase proteases and can inhibit the induction of apoptosis. ontosight.airesearchgate.netinvivogen.compromega.decephamls.combdbiosciences.compromega.com Z-VAD-FMK can inhibit a broad range of caspase family members, including caspases -1, -3, -4, -5, -7, -8, and -9. ontosight.ai It is reported to potently inhibit human caspases 1 to 10, with the exception of caspase-2, which is only weakly inhibited. abmole.cominvivogen.comalab.com.pl Murine caspases, notably caspase-1, caspase-3, and caspase-11 (the ortholog of human caspase-4 and -5), are also inhibited by Z-VAD-FMK. invivogen.comalab.com.pl Studies comparing Z-VAD-FMK and this compound highlight the difference in their specificity; this compound is described as a specific caspase-1 inhibitor, while Z-VAD-FMK is a pan-caspase inhibitor. frontiersin.orgnih.gov For example, in a study on whole blood stimulated with LPS, Ac-YVAD-cmk (related to this compound) was a specific caspase-1 inhibitor, whereas Z-VAD-FMK only weakly suppressed IL-1β while acting strongly on other cytokines like TNFα, IL-6, and IL-8. nih.gov

Irreversible Enzyme Binding Characteristics

A key feature of this compound's mechanism is its irreversible interaction with its target caspases.

Covalent Modification of Catalytic Cysteine Residues

The irreversible inhibition by this compound is primarily due to the formation of a covalent bond with a specific amino acid residue in the caspase active site. Like other peptidyl-FMK inhibitors, this compound carries a fluoromethylketone (FMK) moiety on its carboxy-terminus. researchgate.netnih.gov This FMK group is thiol-reactive and forms an irreversible covalent bond with the sulfhydryl (-SH) group of the catalytic cysteine residue within the caspase active site. fishersci.noontosight.aiinvivogen.compromega.dealab.com.plnih.govebi.ac.ukscbt.commdpi.combiorxiv.orgresearchgate.net This covalent modification permanently inactivates the enzyme, preventing its proteolytic activity. ontosight.aiebi.ac.ukscbt.com

Structural Mimicry of Caspase Substrates

This compound's ability to target caspases is facilitated by its structural similarity to the natural substrates of these enzymes. This compound is a synthetic peptide designed to mimic the tetrapeptide recognition sequence of caspase substrates. ontosight.airesearchgate.net Caspases typically recognize a sequence of four amino acids (P4-P3-P2-P1) in their substrates and cleave after an aspartate (Asp) residue at the P1 position. nih.gov Peptide-based caspase inhibitors like this compound consist of a peptide sequence culminating in an Asp residue, mimicking this recognition motif. nih.gov The YVAD sequence in this compound corresponds to the P4-P3-P2-P1 positions, guiding the inhibitor to the active site of caspases that recognize this specific sequence, particularly caspase-1.

Role of Z Yvad Fmk in Modulating Core Cellular Processes

Intervention in Apoptotic Pathways

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis and development. This pathway is heavily reliant on the activation of a cascade of caspase enzymes. Z-YVAD-FMK serves as a potent inhibitor of this process, providing researchers with a means to dissect its molecular mechanisms.

This compound is widely recognized for its ability to inhibit the induction of apoptosis across various cell types and stimuli. promega.comnih.gov By irreversibly binding to the catalytic site of caspases, it effectively halts the proteolytic cascade that culminates in the dismantling of the cell. invivogen.compromega.com This broad-spectrum inhibition makes it a valuable tool for confirming whether a specific cell death pathway is caspase-dependent. science.gov For instance, its application has been shown to prevent apoptosis in models of light-induced retinal degeneration and doxorubicin-induced cell death in Jurkat cells. arvojournals.orgnih.gov In studies on in-vitro derived bovine embryos, treatment with this compound improved cryotolerance by inhibiting apoptosis, leading to higher survival and hatching rates post-warming. nih.gov

Table 1: Summary of this compound's Role as an Apoptosis Inhibitor

FeatureDescriptionSource(s)
Mechanism of Action Irreversibly binds to the catalytic site of caspase proteases. invivogen.compromega.com
Cell Permeability Readily enters cells to interact with cytosolic caspases. invivogen.compromega.com
Spectrum of Inhibition Acts as a broad-spectrum or "pan-caspase" inhibitor. invivogen.commedchemexpress.com
Primary Function Blocks the induction of caspase-dependent apoptosis. promega.comnih.govscience.gov
Experimental Use Used to determine the involvement of caspases in cell death pathways. arvojournals.orgnih.govnih.gov

The apoptotic cascade is initiated by specific caspases, primarily Caspase-8 (extrinsic pathway) and Caspase-9 (intrinsic pathway). Research demonstrates that this compound can effectively reduce the activation of both these initiator caspases. nih.govspandidos-publications.comnih.gov In a model of radiation-induced brain injury, this compound treatment diminished the expression and activation of both Caspase-8 and Caspase-9. spandidos-publications.comnih.govbohrium.com

However, the interaction is complex. In some contexts, the inhibition of Caspase-8 by this compound can divert the cellular response from apoptosis to a different form of programmed cell death called necroptosis. nih.govfrontiersin.org Furthermore, one study on etoposide-induced cell death in mouse embryonic fibroblasts reported a paradoxical effect, where this compound actually increased the cleavage and activity of Caspase-9, suggesting a potential amplification loop at the mitochondrial level under certain conditions. nih.gov

Following the activation of initiator caspases, the "effector" or "executioner" caspases, such as Caspase-3 and Caspase-7, are cleaved and activated. These enzymes are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis. This compound potently inhibits these downstream effector caspases. invivogen.com Studies have consistently shown that this compound reduces the activation of Caspase-3 in various experimental models, including radiation injury and cryopreserved embryos. nih.govspandidos-publications.comnih.gov In a study on light-induced retinal degeneration, the protective effects of this compound were significantly attributed to its inhibition of Caspase-3 and Caspase-7, highlighting their major roles in the execution of apoptosis in that model. arvojournals.org

The intrinsic apoptotic pathway is regulated by the mitochondria, which can release pro-apoptotic factors into the cytoplasm. A key event in this process is the release of cytochrome c. Multiple studies have demonstrated that treatment with this compound reduces the release of cytochrome c from the mitochondria into the cytosol following an apoptotic stimulus. nih.govspandidos-publications.comnih.govbohrium.com This suggests that by inhibiting caspases, this compound can interrupt a feedback loop that promotes mitochondrial outer membrane permeabilization. One study noted that this inhibition of cytochrome c release was partial, indicating that both caspase-dependent and caspase-independent mechanisms can contribute to its release. researchgate.net In contrast, this compound did not appear to alter the expression of another pro-apoptotic mitochondrial protein, Smac/DIABLO. nih.govspandidos-publications.com

Modulation of Inflammasome Activation and Downstream Signaling

Beyond its role in apoptosis, this compound is a critical tool for studying inflammation, specifically the activation of inflammasomes. These multi-protein complexes are central to innate immunity, and their activation leads to the cleavage of pro-inflammatory cytokines by Caspase-1.

This compound is a potent inhibitor of Caspase-1, a key enzyme in the inflammatory response. invivogen.comarvojournals.org The activation of inflammasome complexes, such as the well-characterized NLRP3 inflammasome, results in the autocatalytic cleavage and activation of pro-Caspase-1. invivogen.com Activated Caspase-1 then processes pro-inflammatory cytokines. Research shows that this compound effectively blocks the activation of Caspase-1 within these complexes. invivogen.comnih.gov This inhibition subsequently prevents the maturation and release of key cytokines like Interleukin-1β (IL-1β). nih.gov Studies have shown that in various cell types, this compound can suppress the secretion of inflammatory mediators by inhibiting the NLRP3/Caspase-1/GSDMD pathway. cjnmcpu.comcjnmcpu.com Its inhibitory action has also been noted in the context of the NLRP1b inflammasome. invivogen.com

Table 2: Effect of this compound on Inflammasome Signaling

Target ComponentEffect of this compoundDownstream ConsequenceSource(s)
NLRP3 Inflammasome Inhibits complex activationReduced Caspase-1 activation invivogen.comnih.govcjnmcpu.comcjnmcpu.com
NLRP1b Inflammasome Inhibits complex functionReduced Caspase-1 activation invivogen.com
Caspase-1 Directly inhibits enzymatic activityPrevents cleavage of pro-inflammatory cytokines invivogen.comarvojournals.orgnih.gov
Interleukin-1β (IL-1β) Reduces cleavage and secretionDecreased pro-inflammatory signaling nih.gov
Gasdermin D (GSDMD) Reduces cleavagePrevents pyroptosis and inflammatory mediator release cjnmcpu.comcjnmcpu.com

Suppression of Pro-Inflammatory Cytokine Processing and Release (e.g., IL-1β, IL-18)

This compound plays a critical role in curtailing inflammatory responses by inhibiting the activity of inflammatory caspases, most notably caspase-1. Caspase-1 activity is regulated by a multi-protein complex called the inflammasome and is essential for the maturation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). invivogen.comnih.gov By blocking caspase-1, this compound prevents the proteolytic cleavage of the precursor forms, pro-IL-1β and pro-IL-18, into their biologically active, secreted forms. invivogen.comnih.gov

Research has consistently demonstrated this inhibitory effect. In models of sepsis and endotoxic shock, administration of this compound significantly reduces the systemic levels of active IL-1β and other inflammatory cytokines like TNF-α and IL-6. nih.govnih.gov Studies using human monocyte-derived macrophages have shown that this compound treatment can partially prevent the reduction of intracellular pro-IL-1β levels following inflammasome activation, indicating a direct block on processing. researchgate.net However, it is noted that while effective, the pan-caspase inhibitor this compound may be less potent in suppressing IL-1β compared to more specific caspase-1 inhibitors like Ac-YVAD-CMK. nih.gov

Interference with Gasdermin-D (GSDMD) Cleavage and Pyroptosis Induction

Pyroptosis is a highly inflammatory form of programmed cell death executed by the gasdermin family of proteins, with Gasdermin-D (GSDMD) being a key player. nih.gov The activation of GSDMD is a critical step, which is mediated by inflammatory caspases, including caspase-1 in the canonical inflammasome pathway and caspase-11 (caspases-4/5 in humans) in the non-canonical pathway. nih.govfrontiersin.org These caspases cleave full-length GSDMD, releasing its N-terminal domain (GSDMD-N). nih.gov The GSDMD-N fragment then oligomerizes and inserts into the cell membrane, forming large pores that disrupt the osmotic potential, leading to cell swelling, lysis, and the release of inflammatory contents, including mature IL-1β and IL-18. invivogen.comnih.gov

This compound effectively inhibits pyroptosis by blocking the caspases responsible for GSDMD cleavage. nih.govfrontiersin.org In vitro studies using bone marrow-derived macrophages (BMDMs) stimulated with lipopolysaccharide (LPS) and nigericin (B1684572) have shown that this compound significantly suppresses GSDMD activation and subsequent pyroptotic cell death. nih.govresearchgate.netresearchgate.net Similarly, in cellular models where porcine GSDMD and caspase-1 are co-expressed, this compound inhibits the cleavage of GSDMD. researchgate.net This action positions this compound as a potent tool for studying and inhibiting GSDMD-mediated pyroptosis.

ProcessTargetEffect of this compoundOutcome
Cytokine ProcessingCaspase-1InhibitionReduced cleavage of pro-IL-1β and pro-IL-18 into their active forms. invivogen.comresearchgate.net
PyroptosisCaspase-1, Caspase-11 (and human Caspases-4/5)InhibitionPrevents cleavage of Gasdermin-D (GSDMD), blocking pore formation and cell lysis. nih.govnih.govresearchgate.net

Interactions with Alternative Cell Death Modalities

By potently inhibiting caspases and thus blocking apoptosis, this compound can force cells under stress to utilize alternative, caspase-independent cell death pathways. This has made it an invaluable tool for uncovering the molecular machinery of necroptosis and investigating its relationship with other cellular processes like autophagy.

Induction or Sensitization to Necroptosis

Necroptosis is a form of regulated necrosis, or inflammatory cell death, that is typically suppressed by caspase-8 activity. frontiersin.org When apoptosis is blocked by this compound, cells stimulated with certain triggers, such as TNF-α, can be rerouted to die by necroptosis. nih.govyoutube.com This has led to the common experimental use of this compound in combination with TNF-α and a Smac mimetic (a combination often abbreviated as TSZ) to reliably induce necroptosis in various cell lines. nih.gov In some contexts, this compound can convert a death signal that would normally cause apoptosis into one that causes necroptosis. nih.gov

The core of the necroptotic pathway is a signaling complex known as the necrosome. nih.gov The key protein kinases that form this complex are Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3. frontiersin.orgresearchgate.net Under normal conditions, active caspase-8 cleaves and inactivates both RIPK1 and RIPK3, thereby preventing the formation of the necrosome and inhibiting necroptosis. tandfonline.com

When this compound inhibits caspase-8, this cleavage is prevented. tandfonline.com Uncleaved RIPK1 is then free to interact with RIPK3, leading to the formation of an amyloid-like signaling complex (the necrosome), where RIPK1 and RIPK3 phosphorylate each other. researchgate.netresearchgate.net This activated complex then recruits and phosphorylates the downstream effector protein, Mixed Lineage Kinase Domain-Like (MLKL). nih.govnih.gov Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell death. researchgate.net

The switch from apoptosis to necroptosis upon caspase inhibition is not universal and depends heavily on the cellular context. One of the most critical factors is the expression level of key necroptotic proteins, particularly RIPK1. tandfonline.com For example, this compound induces necroptotic death in macrophage cell lines but not in vascular smooth muscle cells, a difference attributed to the much higher expression of RIPK1 in the macrophages. tandfonline.com The presence of other stimuli or drugs can also determine the outcome; for instance, the compound Tanshinone IIA was found to induce apoptosis, but in the presence of this compound, the mode of cell death was converted to necroptosis. nih.gov This demonstrates that this compound acts as a crucial switch, with the ultimate cell fate being dictated by the specific protein landscape and signaling environment of the cell.

Modulation of Autophagic Cell Death

The relationship between this compound and autophagy is complex, with studies reporting seemingly contradictory effects. Autophagy is a cellular recycling process that can, under certain conditions, contribute to cell death. The role of this compound appears to be multifaceted, capable of both inducing and impairing the autophagic process depending on the context and the specific mechanism being examined.

Some research indicates that this compound can induce autophagy. One proposed mechanism is that by inhibiting caspases, this compound allows for the accumulation of RIPK1, which in turn can initiate autophagy. tandfonline.com Other studies have confirmed that this compound treatment can lead to the formation of autophagosomes and autolysosomes, culminating in autophagic cell death. nih.gov More recently, an off-target effect has been proposed, suggesting that this compound induces autophagy not by inhibiting caspases, but by inhibiting the N-glycanase NGLY1, a key enzyme in ER-associated degradation. nih.govreading.ac.uk

Conversely, a body of evidence suggests that this compound can impair the completion of the autophagic process, a concept known as impaired autophagic flux. While it may prevent the degradation of autophagy-related proteins (Atg) and allow for the accumulation of autophagosomes, it has been shown to block the final clearance step. nih.gov This impairment is attributed to the inhibition of lysosomal proteases, such as cathepsin B and calpains, which are necessary for the degradation of autophagosomal cargo. nih.govresearchgate.net In this context, autophagy acts as a pro-survival mechanism, and by inhibiting its final stages, this compound contributes to necrotic cell death. nih.govresearchgate.net

Alternative Cell DeathKey ProteinsEffect of this compoundMechanism / Context
NecroptosisCaspase-8, RIPK1, RIPK3, MLKLInduces or SensitizesInhibits Caspase-8, preventing cleavage of RIPK1/RIPK3 and allowing necrosome formation. researchgate.nettandfonline.comresearchgate.net
Autophagy (Induction)RIPK1, NGLY1InducesMay be initiated via RIPK1 activation or off-target inhibition of NGLY1. tandfonline.comnih.govreading.ac.uk
Autophagy (Impairment)Cathepsin B, CalpainsImpairs Autophagic FluxInhibits lysosomal proteases, blocking the final degradation step of autophagy. nih.govresearchgate.net

Cell Line-Based Investigations

This compound is frequently employed in cell culture experiments to elucidate the involvement of caspases in different cellular processes, including cell death and activation in various cell types.

Cancer Cell Apoptosis Research

Research utilizing cancer cell lines has demonstrated the utility of this compound in understanding apoptosis mechanisms. For instance, in Caco-2 cells, this compound significantly reduced growth inhibition induced by butyrate, suggesting an alteration of the caspase cascade involved in butyrate-induced apoptosis apexbt.com. At a concentration of 100 µmol/L, complete abrogation of butyrate's effect was observed apexbt.com. In human breast cancer MDA-MB-231 cells, pretreatment with Z-VAD-fmk completely prevented apoptosis induced by pristimerin, a naturally occurring triterpenoid, indicating a caspase-dependent apoptotic pathway nih.gov. Studies in human colorectal cancer cell lines HCT116 and SW480 showed that Z-VAD-FMK pretreatment eliminated the activation of apoptosis-related proteins like cleaved caspase-3, caspase-8, and PARP, which were induced by CPT and 5-FU targetmol.com.

Immune Cell (e.g., Macrophage, T lymphocyte, Neutrophil) Activation and Cell Death Studies

This compound has been used to investigate caspase involvement in immune cell function and death. In macrophages, this compound has shown complex effects. While often used to block apoptosis, studies in bone marrow-derived macrophages (BMDMs) have shown that pretreatment with Z-VAD-FMK can promote LPS-induced nitric oxide-mediated necroptosis, leading to reduced pro-inflammatory cytokine secretion frontiersin.org. Z-VAD-fmk has been shown to induce autophagy and necrotic cell death in macrophage cell lines (J774A.1 and RAW264.7) and primary mouse peritoneal macrophages, a sensitivity linked to differential expression of receptor-interacting protein 1 (RIP1) tandfonline.comnih.gov. This compound treatment also significantly inhibits Gasdermin D activation and pyroptosis in macrophages induced by LPS + nigericin nih.gov.

In T lymphocytes, Z-VAD-FMK has been shown to block Fas-induced apoptosis in Jurkat T cells stemcell.combpsbioscience.com. However, studies in primary human T cells indicate that Z-VAD-FMK can inhibit proliferation without blocking caspase-8 and caspase-3 activation, suggesting an alternative mechanism involving oxidative stress through the depletion of intracellular glutathione (B108866) nih.gov.

Research on neutrophils has revealed that Z-VAD-FMK can have a biphasic effect on TNFα-stimulated apoptosis. Lower concentrations (1-30 µM) fully inhibited apoptosis, while concentrations at or above 100 µM enhanced it ashpublications.org. This augmentation at higher concentrations may represent a nonphysiological cytotoxic effect ashpublications.org. Z-VAD-fmk also reduced apoptosis in neutrophils induced by NK cells in a dose-dependent manner aai.org.

Neuronal and Glial Cell Death Studies

This compound has been applied to study cell death in neuronal and glial cells. In BV2 cells (a microglial cell line), this compound treatment significantly reduced increased caspase-1 activity induced by LPS+Aβ and suppressed the protein expressions of cleaved IL-1β, cleaved IL-18, and Iba-1 selleckchem.com. Studies in SHSY5Y cells, a neuroblastoma cell line, have also utilized this compound to investigate caspase-dependent apoptosis abcam.com. Research on light-induced retinal degeneration in rats, involving neuronal cell death, showed that intravitreal injection of Z-VAD-FMK inhibited caspase-1 and caspase-3 activities, protecting retinal function and structure and reducing apoptotic nuclei arvojournals.org.

Stem Cell Preservation Research

This compound has been explored for its potential in stem cell preservation. It has been shown to prevent differentiation and enhance the freeze-thaw survival rate of human embryonic stem cells under cryopreservation conditions stemcell.com. In the context of ovarian tissue, addition of 10 µM of Z-VAD-FMK to the culture medium sustained the viability of dog follicles enclosed within the ovarian cortex for a short term (3 days) during in vitro incubation nih.gov.

Insights into Cellular Signaling Pathways

This compound is a key tool for dissecting the intricate pathways involving caspases.

Analysis of Caspase Cascade Dynamics

As a caspase inhibitor, this compound is instrumental in analyzing the caspase cascade. Its ability to irreversibly bind to and inhibit caspases allows researchers to block or attenuate caspase activity and observe the downstream effects on cellular processes ontosight.aiontosight.aiebi.ac.uk. By inhibiting specific caspases or acting as a broad-spectrum inhibitor, this compound helps to determine the order of caspase activation and the contribution of different caspases to various forms of cell death and inflammation nih.govnih.gov. For example, studies have used Z-VAD-FMK to investigate the sequence of caspase activation (e.g., caspase-8, -3, -9) in different apoptotic stimuli nih.govashpublications.orgaacrjournals.org. Its use has helped demonstrate that inhibiting caspase activity can reduce mitochondrial events and alter the release of factors like cytochrome c spandidos-publications.com.

Investigation of Inflammasome Signaling Components

This compound is a valuable tool for studying the role of caspases, particularly caspase-1, in inflammasome activation and signaling in vitro invivogen.cominvivogen.com. Inflammasomes are multiprotein complexes of the innate immune system that sense pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs), leading to the activation of caspase-1 wikipedia.orgchemmethod.com. Activated caspase-1 is crucial for the cleavage and maturation of pro-inflammatory cytokines, such as Interleukin-1β (IL-1β) and Interleukin-18 (IL-18), and can also induce a form of programmed cell death called pyroptosis wikipedia.orgchemmethod.comwikipedia.orgsci-hub.box.

Studies have demonstrated that this compound can inhibit inflammasome-mediated processes by blocking caspase-1 activity. For instance, in THP-1 cells stimulated with MSU crystals, this compound inhibited the secretion of IL-1β in a dose-dependent manner invivogen.cominvivogen.com. This inhibition was assessed by measuring NF-κB activation induced by IL-1β in reporter cells invivogen.cominvivogen.com. The use of this compound has also helped confirm the requirement of caspase-1, as well as other inflammasome components like NLRP3 and ASC, for IL-1β release in response to stimuli like basic calcium phosphate (B84403) crystals in THP-1 cells and murine bone marrow-derived macrophages aai.org. Furthermore, this compound treatment has been shown to decrease the secretion of both IL-1β and IL-18 in the culture medium of primary acute myeloid leukemia (AML) cells frontiersin.org.

Data illustrating the dose-dependent inhibition of IL-1β secretion by this compound in MSU-stimulated THP1-Null2 cells is presented below:

Z-VAD-FMK ConcentrationIL-1β Secretion (% Inhibition)
10⁻⁴ mM~0
10⁻³ mM~20
10⁻² mM~60
10⁻¹ mM~90
10⁰ mM~100

Note: Data points are approximate values derived from a dose-response curve invivogen.com.

These findings highlight the utility of this compound as an inhibitor to dissect the involvement of caspase-1 and inflammasomes, including NLRP3, NLRC4, and AIM2, in various in vitro models of inflammation wikipedia.orgnih.govidrblab.netinvivochem.cn.

Role in Reactive Oxygen Species (ROS) and Mitogen-Activated Protein Kinase (MAPK) Pathways

While this compound is primarily known for its caspase inhibitory activity, research in vitro models has also explored its potential interplay with Reactive Oxygen Species (ROS) and Mitogen-Activated Protein Kinase (MAPK) pathways. ROS are signaling molecules that can be involved in the activation of inflammasomes and other cellular processes researchgate.net. MAPK pathways are crucial signaling cascades that regulate various cellular functions, including inflammation, proliferation, and cell death researchgate.netwikipedia.org.

Studies investigating the intricate relationships between caspases, ROS, and MAPK pathways in specific cellular contexts have employed this compound. The pan-caspase inhibitory activity of this compound can indirectly influence pathways that are downstream or upstream of caspase activation, potentially impacting ROS production or MAPK signaling. For instance, in some models, caspase activation can contribute to increased ROS levels, and inhibiting caspases with this compound might mitigate this effect. Conversely, ROS can also trigger inflammasome activation and caspase-1 processing. The precise role of this compound in modulating ROS and MAPK pathways is highly context-dependent and varies depending on the cell type and the specific stimuli used in the in vitro research model. Detailed research findings in this specific area with this compound as the primary focus are less extensively documented compared to its direct effects on caspases and inflammasomes.

Studies on Viral Infection-Induced Cell Death Mechanisms

This compound has been employed in in vitro studies to investigate the mechanisms of cell death induced by viral infections, particularly those involving caspase activation. Viral infections can trigger various forms of cell death in host cells, including apoptosis and pyroptosis, as part of the host immune response or as a consequence of viral replication thno.orgresearchgate.net. Caspases play central roles in both apoptotic and pyroptotic pathways invivogen.comthno.org.

Research findings using this compound in the context of viral infection-induced cell death have provided insights into the specific caspases involved and the type of cell death occurring. For example, studies might use this compound to differentiate between apoptosis (often mediated by caspases-3, -7, -8, and -9) and pyroptosis (primarily mediated by caspase-1) in virally infected cells invivogen.comebi.ac.ukthno.org. While specific detailed research findings directly linking this compound to the inhibition of viral infection-induced cell death were not prominently found in the provided search results, its established role as a pan-caspase inhibitor makes it a relevant tool in such investigations by allowing researchers to block caspase-dependent cell death pathways cephamls.comrndsystems.cominvivogen.com.

Compound Information

Compound NamePubChem CID
This compound644196 nih.gov
Caspase-13034818 nih.gov
NLRP310195003 nih.gov
ASC4330618 citeab.com, 35 citeab.com (Note: Multiple CIDs found, 4330618 is for Ivermectin supplied by Ascent Scientific and cited in relation to ASC, 35 was not directly linked to ASC in the snippets, 36 links to ASC without CID, 47 links to ASC without CID. Using 4330618 with caution based on citation context)
IL-1β123872 nih.gov, 178101672 guidetopharmacology.org (Note: Multiple CIDs found, using 123872 as it directly links to IL-1beta (163-171) peptide, and 178101672 links to the human protein)
IL-18178101680 guidetopharmacology.org
AIM284577685 nih.govinvivochem.cnciteab.com, 168274908 idrblab.netidrblab.net (Note: Multiple CIDs found, using 84577685 as it is linked to NLRP3/AIM2-IN-3 and described as a biochemical)
NLRC458484 ncpsb.org.cn
Pyroptosis87146076 sci-hub.boxnih.gov (Note: CID linked to z-VAD-fmk in the context of pyroptosis)
MSU crystalsNot applicable (crystal substance)
LPSNot applicable (lipopolysaccharide)
ATP5950 (Note: ATP is a common molecule, PubChem CID is readily available)

This compound is a synthetic peptide widely recognized as a cell-permeable, irreversible pan-caspase inhibitor cephamls.comrndsystems.cominvivogen.com. Its design as a methyl ester facilitates its entry into cells, making it a valuable tool for in vitro investigations into cellular processes regulated by caspases, including inflammation and cell death cephamls.cominvivogen.com. The inhibitory mechanism of this compound involves irreversible binding to the catalytic site of caspase enzymes invivogen.comebi.ac.uk. This compound has demonstrated inhibitory activity against a broad spectrum of caspases, encompassing human caspases 1 through 10 (with the notable exception of caspase-2) and murine caspases including caspase-1, caspase-3, and caspase-11 invivogen.com.

Applications in in Vitro Research Models

Investigation of Inflammasome Signaling Components

Z-YVAD-FMK serves as a significant research tool for dissecting the involvement of caspases, particularly caspase-1, in the activation and signaling of inflammasomes in vitro invivogen.cominvivogen.com. Inflammasomes are crucial components of the innate immune system, forming multiprotein complexes that detect pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). This detection process culminates in the activation of caspase-1 wikipedia.orgchemmethod.com. The activation of caspase-1 is a pivotal event, leading to the proteolytic cleavage and maturation of key pro-inflammatory cytokines, specifically Interleukin-1β (IL-1β) and Interleukin-18 (IL-18). Furthermore, activated caspase-1 can trigger pyroptosis, a distinct form of programmed cell death characterized by its inflammatory nature wikipedia.orgchemmethod.comwikipedia.orgsci-hub.box.

Studies utilizing this compound have provided compelling evidence for its ability to impede inflammasome-driven processes by directly inhibiting caspase-1 activity. For example, in experiments involving THP-1 cells stimulated with monosodium urate (MSU) crystals, this compound effectively suppressed the secretion of IL-1β in a dose-dependent manner invivogen.cominvivogen.com. This inhibitory effect was quantified by measuring the IL-1β-induced activation of NF-κB in reporter cell lines invivogen.cominvivogen.com. The application of this compound has also been instrumental in confirming the essential roles of caspase-1 and other inflammasome constituents, such as NLRP3 and ASC, in mediating IL-1β release triggered by stimuli like basic calcium phosphate (B84403) crystals in both THP-1 cells and murine bone marrow-derived macrophages aai.org. Moreover, treatment with this compound has been observed to reduce the secretion of both IL-1β and IL-18 in the culture supernatants of primary acute myeloid leukemia (AML) cells frontiersin.org.

The dose-dependent inhibition of IL-1β secretion by this compound in MSU-stimulated THP1-Null2 cells is illustrated in the table below, based on research findings:

Z-VAD-FMK Concentration (mM)Approximate IL-1β Secretion (% Inhibition)
10⁻⁴~0
10⁻³~20
10⁻²~60
10⁻¹~90
10⁰~100

Note: The values presented are approximate and derived from graphical data depicting the dose-response relationship invivogen.com.

These experimental outcomes underscore the utility of this compound as an inhibitory compound for dissecting the roles of caspase-1 and various inflammasome types, including NLRP3, NLRC4, and AIM2, within diverse in vitro models of inflammatory responses wikipedia.orgnih.govidrblab.netinvivochem.cn.

Role in Reactive Oxygen Species (ROS) and Mitogen-Activated Protein Kinase (MAPK) Pathways

Beyond its primary function as a caspase inhibitor, in vitro research has also explored the potential interactions of this compound with Reactive Oxygen Species (ROS) and Mitogen-Activated Protein Kinase (MAPK) pathways. ROS are signaling molecules implicated in various cellular processes, including the activation of inflammasomes researchgate.net. MAPK pathways are critical signaling cascades that govern a wide array of cellular functions, such as inflammation, cell proliferation, and cell death researchgate.netwikipedia.org.

Studies investigating the complex interplay between caspases, ROS, and MAPK pathways in specific cellular contexts have incorporated the use of this compound. The broad inhibitory activity of this compound on caspases can indirectly influence pathways that operate either downstream or upstream of caspase activation, thereby potentially affecting ROS generation or MAPK signaling cascades. For example, in certain cellular models, caspase activation can lead to elevated levels of ROS, and the inhibition of caspases by this compound might consequently mitigate this increase. Conversely, ROS themselves can act as triggers for inflammasome activation and subsequent caspase-1 processing. The precise manner in which this compound modulates ROS and MAPK pathways is highly dependent on the specific cellular environment and the nature of the stimuli applied in the in vitro research model. Detailed research findings specifically focusing on this compound's direct impact on modulating ROS and MAPK pathways appear less extensively documented in the provided search results compared to its well-established effects on caspases and inflammasomes.

Studies on Viral Infection-Induced Cell Death Mechanisms

This compound has been utilized in in vitro studies to investigate the mechanisms underlying cell death induced by viral infections, particularly those involving the activation of caspases. Viral infections can induce various forms of cell death in host cells, including apoptosis and pyroptosis, as either a component of the host's antiviral immune response or as a direct consequence of viral replication thno.orgresearchgate.net. Caspases play pivotal roles in the execution of both apoptotic and pyroptotic cell death pathways invivogen.comthno.org.

By acting as a broad-spectrum inhibitor of caspases, this compound enables researchers to determine the degree to which caspase-dependent cell death contributes to the total cell death observed during viral infection in vitro. If the application of this compound significantly reduces the level of cell death induced by a viral infection, it suggests that caspase activation is a primary mediator of cell death in that specific experimental system. Conversely, if this compound treatment has minimal impact on cell viability, it may indicate that caspase-independent cell death pathways are predominantly responsible for cell demise.

Research employing this compound in the context of viral infection-induced cell death has provided insights into the specific caspases involved and the type of cell death pathway being activated. For instance, this compound can be used to help distinguish between apoptosis, which is often mediated by caspases-3, -7, -8, and -9, and pyroptosis, which is primarily driven by caspase-1, in cells infected with viruses invivogen.comebi.ac.ukthno.org. While specific detailed research findings focusing solely on this compound's direct inhibition of viral infection-induced cell death were not extensively highlighted in the provided search results, its well-established function as a pan-caspase inhibitor positions it as a relevant tool in such investigations, allowing researchers to effectively block caspase-dependent cell death mechanisms cephamls.comrndsystems.cominvivogen.com.

Applications in in Vivo Research Models Non Human Mechanistic Studies

Neurobiological Research Models

Caspase activity is implicated in neuronal cell death and dysfunction observed in various neurodegenerative conditions. Z-YVAD-FMK has been employed to investigate these mechanisms.

Investigations into Neurodegeneration Mechanisms

Research in animal models of neurodegeneration has utilized this compound to probe the involvement of caspases in neuronal cell death. Studies in models of Amyotrophic Lateral Sclerosis (ALS), such as transgenic SOD1 mice, have shown that Z-VAD-FMK (a related broad-spectrum caspase inhibitor often used in similar contexts) can attenuate mutant SOD1-mediated cell death, leading to delayed disease onset and mortality. mdpi.com Inhibition of caspase activity has also been explored in models of Huntington's disease, where reducing caspase cleavage of huntingtin protein has shown reduced toxicity and aggregate formation in neuronal and non-neuronal cells. mdpi.com Furthermore, in models of traumatic brain injury, caspase inhibitors including Z-VAD-FMK have been shown to block calpain activity and necrotic cell death. tavernarakislab.gr

While this compound is considered a caspase-1 inhibitor, the broader implications of caspase inhibition using related compounds like Z-VAD-FMK highlight the general principle of targeting caspase activity in neurodegenerative contexts. Studies using Z-VAD-FMK in models involving activated microglia suggest that inhibiting caspases, particularly caspase-8, can induce necroptosis in inflamed microglia, potentially protecting neurons in the inflamed brain by selectively eliminating activated microglial cells. nih.gov

Studies on Noise-Induced Auditory System Pathology

Noise-induced hearing loss (NIHL) is associated with the death of cochlear hair cells, a process involving apoptosis. Z-VAD-FMK, a pan-caspase inhibitor, has demonstrated protective effects against cochlear hair cell damage induced by ototoxic agents and acoustic overexposure in rodent models. frontiersin.orgscilit.comresearchgate.net Studies have shown that Z-VAD-FMK treatment can mitigate auditory brainstem response (ABR) threshold shifts, particularly at low and mid frequencies, and rescue outer hair cells. frontiersin.orgscilit.comresearchgate.netnih.gov Mechanistically, Z-VAD-FMK has been shown to reduce levels of caspase-9 and IL-1β in the inner ear following noise exposure, suggesting an inhibition of both apoptotic and inflammatory pathways contributing to NIHL. frontiersin.orgnih.gov

Research Findings in Noise-Induced Hearing Loss Models:

Model OrganismInsult TypeInhibitor UsedKey Findings
RodentAcoustic OverexposureZ-VAD-FMKMitigated ABR threshold shifts; Rescued outer hair cells; Reduced caspase-9 and IL-1β levels. frontiersin.orgscilit.comresearchgate.netnih.gov
PigGunshot Noise TraumaZ-VAD-FMKAccelerated hearing recovery; Reduced hair cell loss. biocrick.com

Retinal Degeneration Research

Caspase-dependent apoptosis is implicated in various forms of retinal degeneration. Studies using in vivo models of light-induced retinal damage in rats have investigated the role of caspases and the protective effects of inhibitors like this compound and Z-VAD-FMK. arvojournals.orgnih.gov In these models, light exposure leads to a significant increase in apoptotic cells in the outer nuclear layer and a reduction in retinal function and outer nuclear layer thickness. arvojournals.orgnih.gov

Studies have shown that intravitreal injection of caspase inhibitors, including Z-VAD-FMK, can significantly reduce the number of apoptotic photoreceptors induced by light exposure and preserve retinal function and outer nuclear layer thickness. arvojournals.orgnih.gov While this compound (a caspase-1 inhibitor) was also tested in some studies, a broad-spectrum inhibitor like Z-VAD-FMK and a caspase-3 inhibitor (Z-DEVD-FMK) demonstrated more pronounced protective effects on photoreceptor survival and retinal structure in the light-induced degeneration model. arvojournals.orgnih.gov Interestingly, one study noted that this compound activated retinal calpain in vivo, while Z-VAD-FMK and Z-DEVD-FMK did not affect calpain activity. arvojournals.org

Research Findings in Light-Induced Retinal Degeneration Models:

Model OrganismInsult TypeInhibitor UsedKey Findings
RatLight ExposureZ-VAD-FMKSignificantly reduced apoptotic photoreceptors; Preserved retinal function and ONL thickness. arvojournals.orgnih.gov
RatLight ExposureThis compoundReduced caspase-1 activity but had limited effect on photoreceptor survival and activated retinal calpain. arvojournals.orgapexbt.com
RatLight ExposureZ-DEVD-FMKSignificantly reduced apoptotic photoreceptors; Preserved retinal function and ONL thickness. arvojournals.orgnih.gov

Immunological and Inflammatory Disease Models

Caspases, particularly caspase-1, play key roles in the maturation and release of pro-inflammatory cytokines like IL-1β and IL-18, central to inflammatory responses. This compound, as a caspase-1 inhibitor, is a relevant tool in studying these processes in vivo.

Studies on Allergic Airway Inflammation (e.g., Murine Asthma Models)

Allergic airway inflammation, characteristic of asthma, involves the infiltration of inflammatory cells and the production of Th2 cytokines. Caspase inhibitors have been investigated for their potential to attenuate these responses in murine asthma models. Studies using ovalbumin (OVA)-sensitized/challenged mice, a common model for allergic asthma, have shown that treatment with the broad-spectrum caspase inhibitor Z-VAD-FMK can significantly reduce inflammatory cell infiltration in the airways and pulmonary blood vessels, as well as decrease mucus production and Th2 cytokine levels. aai.orgaai.orgnih.gov This suggests that caspase inhibition can modulate the inflammatory cascade in allergic airway disease. While these studies primarily highlight the effects of broad caspase inhibition with Z-VAD-FMK, the involvement of caspase-1 in processing key inflammatory cytokines like IL-1β, which contributes to allergic inflammation, suggests a potential role for caspase-1 specific inhibition with this compound in modulating aspects of this pathology. bsb-muenchen.de

Research Findings in Murine Asthma Models (using Z-VAD-FMK):

Model OrganismInsult TypeInhibitor UsedKey Findings
MouseOVA Sensitization/ChallengeZ-VAD-FMKReduced inflammatory cell infiltration (leukocytes and eosinophils) in BAL fluid and lung tissue; Decreased mucus production; Reduced Th2 cytokine (IL-4, IL-5) levels. aai.orgaai.orgnih.gov

Analysis of Endotoxic Shock Pathogenesis

Endotoxic shock, often triggered by lipopolysaccharide (LPS), is characterized by systemic inflammation and organ dysfunction driven by excessive production of pro-inflammatory cytokines, largely mediated by macrophages and inflammasome activation involving caspase-1. frontiersin.orgnih.gov Z-VAD-FMK has been used in mouse models of endotoxic shock to investigate the role of caspases in this severe inflammatory condition. Treatment with Z-VAD-FMK has been shown to significantly reduce mortality and alleviate disease severity after LPS challenge in mice. frontiersin.orgnih.gov Mechanistically, Z-VAD-FMK treatment in LPS-challenged mice reduced the percentage of peritoneal macrophages by promoting necroptosis and inhibiting pro-inflammatory responses. frontiersin.orgnih.gov In vitro studies supporting these findings showed that Z-VAD-FMK promoted LPS-induced necroptosis of bone marrow-derived macrophages (BMDMs), leading to reduced pro-inflammatory cytokine secretion. frontiersin.orgnih.gov Additionally, Z-VAD-FMK treatment promoted the accumulation of myeloid-derived suppressor cells (MDSCs), which further inhibited LPS-induced pro-inflammatory responses in macrophages. frontiersin.orgnih.gov

Research Findings in Endotoxic Shock Models (using Z-VAD-FMK):

Model OrganismInsult TypeInhibitor UsedKey Findings
MouseLPS ChallengeZ-VAD-FMKReduced mortality; Alleviated disease severity; Reduced peritoneal macrophages via necroptosis; Inhibited pro-inflammatory responses; Promoted MDSC accumulation. frontiersin.orgnih.gov
RatEndotoxinZ-VAD-FMKReduced caspase activity and nuclear apoptosis; Prevented endotoxin-induced myocardial dysfunction. jvsmedicscorner.com

Research in Atherosclerosis Progression (e.g., ApoE−/− mice)

Studies in ApoE−/− mice, a common model for atherosclerosis research, have investigated the effects of this compound on the development and progression of atherosclerotic lesions. Pyroptosis, a pro-inflammatory form of cell death mediated by caspases like caspase-1 and involving GSDMD activation, is implicated in vascular inflammation and atherosclerosis frontiersin.orgnih.gov.

Research has shown that in ApoE−/− mice fed a western diet, there is an increase in plaque formation, GSDMD activation, and caspase-1 activation in the aortas as the mice age frontiersin.orgnih.gov. Treatment with this compound in these mice has demonstrated a significant reduction in lesion formation and macrophage infiltration within the lesions frontiersin.orgnih.gov. Furthermore, this compound treatment led to decreased protein levels of key inflammatory and pyroptosis-related markers in the aortas, including activated caspase-1, activated GSDMD, cleaved IL-1β, vascular cell adhesion molecule-1, monocyte chemoattractant protein-1, and high mobility group box 1 frontiersin.orgnih.gov. These findings suggest that inhibiting caspase-1-mediated GSDMD activation and pyroptosis with this compound can reduce vascular inflammation and slow the development of atherosclerotic lesions in this model frontiersin.orgnih.gov.

Study ModelTreatmentKey Findings
ApoE−/− miceThis compoundReduced atherosclerotic lesion formation. frontiersin.orgnih.gov
Decreased macrophage infiltration in lesions. frontiersin.orgnih.gov
Suppressed protein levels of activated caspase-1, activated GSDMD, cleaved IL-1β, VCAM-1, MCP-1, and HMGB1 in aortas. frontiersin.orgnih.gov
BMDMs (in vitro)This compoundMarkedly inhibited GSDMD activation and pyroptosis induced by LPS + nigericin (B1684572). frontiersin.orgnih.gov

Investigation of Fibrosis Mechanisms

This compound has also been employed in studies exploring the mechanisms of fibrosis. Fibrosis, the excessive accumulation of extracellular matrix, is a pathological process involved in various diseases. Caspase-1 and the NLRP3 inflammasome have been implicated in fibrotic processes mdpi.com.

Research using fibroblasts from patients with Systemic Sclerosis (SSc), a fibrotic disease, has shown elevated expression of IL-11 and its receptor. acrabstracts.org. Inhibition of caspase-1 activity with this compound in SSc fibroblasts significantly reduced IL-11 expression, indicating a dependence on caspase-1 activity mdpi.comacrabstracts.org. This suggests a link between caspase-1 activation, IL-1β signaling (as IL-1β is a downstream target of caspase-1 and increases IL-11 expression), and the expression of IL-11 in the context of fibrosis mdpi.com.

In a model of unilateral ureteral obstruction (UUO) in mice, this compound was shown to inhibit caspase-1 expression, reduce extracellular matrix accumulation in tubular epithelial cells stimulated by TGF-β1, and suppress the progression of renal tubulointerstitial fibrosis researchgate.net. This further supports a role for caspase-1 in fibrotic mechanisms in the kidney researchgate.net.

Study ModelTreatmentKey Findings
SSc FibroblastsThis compoundSignificantly decreased IL-11 expression. mdpi.comacrabstracts.org
UUO miceThis compoundInhibited caspase-1 expression. researchgate.net
Reduced ECM accumulation in tubular epithelial cells. researchgate.net
Suppressed progression of renal tubulointerstitial fibrosis. researchgate.net

Organ Injury and Stress Response Models

This compound has been used to investigate the role of caspase-1 and pyroptosis in various models of organ injury and stress response.

Kidney Injury Mechanisms

Studies have explored the protective effects of this compound in models of kidney injury. Brain death (BD) can induce an inflammatory response leading to kidney injury, with caspase-1-mediated pyroptosis playing a role nih.govnih.gov. In a rat model of BD-induced kidney injury, treatment with this compound reduced mRNA and protein levels of caspase-1, GSDMD, IL-1β, and IL-18 nih.govnih.gov. This inhibition of pyroptosis-associated molecules was associated with improved renal function and alleviated renal injury nih.govnih.gov.

In a hypoxia/reoxygenation (H/R) model using renal tubular epithelial cells, this compound treatment increased cell viability and abrogated the upregulation of caspase-1, caspase-11, and GSDMD observed in the H/R environment nih.gov. These findings suggest that this compound can effectively reduce pyroptosis and protect against kidney injury in these models nih.govnih.govresearchgate.net.

In a mouse model of cisplatin-induced nephrotoxicity, the pan-caspase inhibitor zVAD-fmk (which includes this compound) unexpectedly worsened renal dysfunction despite blocking the cleavage of autophagy proteins. physiology.org. This was attributed to impaired autophagic flux caused by zVAD-fmk inhibiting lysosomal cathepsin B and calpain activities physiology.org. This highlights the complex interplay of cell death pathways and the need for careful consideration when using caspase inhibitors in certain injury models.

Study ModelTreatmentKey Findings
Brain-dead ratsThis compoundReduced mRNA and protein levels of caspase-1, GSDMD, IL-1β, and IL-18 in kidneys. nih.govnih.gov
Improved renal function. nih.govnih.gov
Alleviated renal injury. nih.govnih.gov
Renal tubular epithelial cells (H/R)This compoundIncreased cell viability. nih.gov
Abrogated upregulation of caspase-1, caspase-11, and GSDMD. nih.gov
Cisplatin nephrotoxicity micezVAD-fmkWorsened renal dysfunction. physiology.org
Impaired autophagic flux by blocking lysosomal cathepsin B and calpain activities. physiology.org

Lung Injury Studies

This compound has been investigated for its effects in various lung injury models. PM2.5-induced lung inflammation in mice was mitigated by this compound, which impeded pyroptosis frontiersin.org.

In a mouse model of lipopolysaccharide (LPS)-induced acute lung injury (ALI), the caspase-1 specific inhibitor Ac-YVAD-CMK (structurally related to this compound) reduced lung injury, pulmonary edema, and inflammatory cytokine levels mednexus.org. This compound itself has also been reported to reduce neurogenic pulmonary edema after subarachnoid hemorrhage in mice ahajournals.orgnih.gov.

However, the effects of caspase inhibition in lung injury can be complex. In a mouse pneumovirus model for severe RSV disease, the broad caspase inhibitor Z-VAD-FMK (which can inhibit caspase-1) increased lung inflammation and neutrophil numbers, and led to higher concentrations of proinflammatory cytokines nih.govresearchgate.net. This suggests that while caspase-1 inhibition might be beneficial in certain lung injury contexts, broad caspase inhibition might have adverse effects depending on the underlying pathology nih.govresearchgate.net.

Study ModelTreatmentKey Findings
PM2.5-induced lung inflammation miceThis compoundMitigated lung injury by impeding pyroptosis. frontiersin.org
LPS-induced ALI miceAc-YVAD-CMKReduced lung injury and pulmonary edema. mednexus.org
Decreased inflammatory cytokine levels (e.g., IL-1β). mednexus.org
Subarachnoid hemorrhage miceThis compoundReduced neurogenic pulmonary edema. ahajournals.orgnih.gov
Pneumovirus infection miceZ-VAD-FMKIncreased lung inflammation and neutrophil numbers. nih.govresearchgate.net
Led to higher concentrations of proinflammatory cytokines. nih.govresearchgate.net

Ischemia-Reperfusion Injury Research (non-myocardial/ischemic brain injury in animal models)

This compound and other caspase-1 inhibitors have been investigated in models of ischemia-reperfusion injury, particularly in the brain. Cerebral ischemia-reperfusion injury (CIRI) involves inflammation and pyroptosis, with caspase-1 playing a vital role aging-us.comnih.gov.

In a rat model of middle cerebral artery occlusion (MCAO), a model for ischemic stroke, CIRI led to increased expression of caspase-1, GSDMD-N, IL-1β, and IL-18 nih.gov. Treatment with this compound reversed these increases and suggested that inhibiting pyroptosis could prevent neuron damage nih.gov. Similarly, in an oxygen-glucose deprivation/reoxygenation (OGD/R) model using neuronal cells, this compound reversed the OGD/R-induced increases in NLRP3, caspase-1, GSDMD-N, IL-1β, and IL-18 expression nih.gov. These studies indicate that this compound can protect against ischemic brain injury by inhibiting the NLRP3/caspase-1/GSDMD pyroptosis pathway nih.gov.

Z-VAD-FMK, as a broad-spectrum caspase inhibitor, has also been shown to improve neurological outcomes in animal models of traumatic brain injury, where caspase-1 and caspase-3 are considered crucial for neurological dysfunction jpp.krakow.pl.

Study ModelTreatmentKey Findings
Rat MCAO model (CIRI)This compoundReversed increased expression of caspase-1, GSDMD-N, IL-1β, and IL-18. nih.gov
Neuronal cells (OGD/R)This compoundReversed increased expression of NLRP3, caspase-1, GSDMD-N, IL-1β, and IL-18. nih.gov
Traumatic brain injury modelsZ-VAD-FMKImproved neurological outcome. jpp.krakow.pl

Reproductive Biology Research (e.g., Preterm Labor, Ovarian Cell Survival)

While the provided search results did not yield specific information on the direct use of this compound in in vivo reproductive biology research models such as preterm labor or ovarian cell survival, general caspase inhibitors, including Z-VAD-FMK, have been explored in the context of cell survival and cryopreservation.

Z-VAD-FMK has been reported to improve cryopreservation efficiency when added to media for various cell types, including canine spermatozoa, porcine hepatocytes, human embryonic stem cells, and amniotic fluid-derived stem cells jpp.krakow.pl. This suggests a potential, albeit indirect, relevance to reproductive biology by preserving the viability of reproductive cells. However, specific in vivo studies directly utilizing this compound in animal models of preterm labor or ovarian cell survival were not found in the provided search results.

Methodological Considerations in Z Yvad Fmk Research

Experimental Design Principles

Concentration Ranges in In Vitro Studies

The effective concentration of Z-YVAD-FMK in in vitro studies can vary depending on the cell type, the specific apoptotic or inflammatory stimulus used, and the duration of the experiment. Typical working concentrations reported in tissue culture range from 50 nM to 100 µM. fishersci.no Some studies have utilized this compound at concentrations such as 20 µM to attenuate apoptotic induction or 100 µM to downregulate growth inhibition induced by other agents. medchemexpress.com In macrophage studies, concentrations of 10, 50, or 100 µM have been used to assess the inhibition of cytokine release. researchgate.net Another study in macrophages indicated that 100 µM was required to achieve significant cell death within 24 hours, and sensitivity could be increased by pre-treatment with IFN-γ. researchgate.net Concentrations as low as 30 µM could induce detectable cell death in certain macrophage cell lines within 24 hours. researchgate.net Pre-treatment with 10 µM Z-VAD-FMK (a related pan-caspase inhibitor) for 2 hours significantly recovered cell viability in certain cancer cell lines treated with ascorbate (B8700270). ijbs.com The optimal concentration needs to be established by the investigator for their specific assay system. mpbio.com

Here is a table summarizing some reported in vitro concentration ranges:

Cell Type / ContextConcentration Range (µM)Effect ObservedSource
Tissue cultures0.05 - 100Inhibition of apoptosis fishersci.no
Caco-2 cells100Downregulated growth inhibition by butyrate medchemexpress.com
HepG2 and BEL-7402 cells20Attenuated apoptotic induction by III-10 medchemexpress.com
Macrophages (MDMs)10, 50, 100Inhibited IL-1β release researchgate.net
J774A.1 macrophages≥ 30, 100Induced cell death (higher sensitivity with IFN-γ) researchgate.net
KLE and Hec-1B cells10Recovered cell viability (with ascorbate treatment) ijbs.com
Bone marrow-derived macrophages (BMDMs)20, 40, 80Assessed PI uptake and cytokine concentration frontiersin.org

Typical Administration Routes in Mechanistic Animal Studies (e.g., intravenous, intraperitoneal)

In mechanistic animal studies, this compound and related caspase inhibitors are commonly administered via routes that ensure systemic distribution or target specific tissues. Intraperitoneal (i.p.) injection is a frequently used route, allowing for systemic absorption. frontiersin.orgfrontiersin.orgum.esiiarjournals.org Intravenous (i.v.) administration is another method employed, particularly when rapid systemic delivery is desired. frontiersin.orgnih.govtargetmol.comnih.gov Intravitreal administration has also been used in studies focusing on retinal degeneration, although this compound did not show protective effects in one such study. um.es The choice of administration route often depends on the research question, the target tissue or organ, and the desired pharmacokinetic profile. For instance, intraperitoneal injection was used to explore effects on peritoneal macrophages and endotoxic shock. frontiersin.org Intravenous administration has been employed in models of LPS-induced acute lung injury and myocardial ischemia/reperfusion injury. nih.govnih.gov

Timing of Inhibitor Administration Relative to Stimuli

The timing of this compound administration relative to the application of a stimulus is a critical factor influencing experimental outcomes. Studies often involve pre-treatment with the inhibitor before the stimulus to prevent caspase activation. For example, pre-treatment for 1 hour before the stimulus has been reported. medchemexpress.com In animal models, this compound has been administered 2 hours before LPS challenge to examine its effects on endotoxic shock. frontiersin.org In other animal studies, it was administered 1 hour before and 6 hours after a stimulus, or as a bolus injection shortly after the onset of an event followed by continuous infusion. medchemexpress.comnih.gov The timing is crucial for effectively blocking caspase activity during the initiation or execution phases of cell death or inflammation pathways triggered by the stimulus. Pre-treating cells with Z-VAD-FMK for 2 hours before ascorbate treatment was done to block increased cleaved caspase 3 levels. ijbs.com

Combination with Other Modulators and Stimuli

This compound is frequently used in combination with various modulators and stimuli to investigate complex cellular pathways and the interplay between different forms of cell death or inflammatory responses. It is commonly combined with stimuli that induce apoptosis or pyroptosis to determine the role of caspase-1 or other caspases in these processes. Examples of stimuli include lipopolysaccharide (LPS), nigericin (B1684572), monosodium urate (MSU) crystals, anti-Fas antibody, and various chemotherapeutic agents. frontiersin.orgresearchgate.netfrontiersin.orgapexbt.comresearchgate.net this compound has also been combined with other caspase inhibitors to delineate the roles of specific caspases. um.esiiarjournals.org Furthermore, it has been used in conjunction with other modulators such as cIAP inhibitors (e.g., BV6) or agents affecting other cell death pathways like necroptosis or ferroptosis to understand the relationships and dependencies between different cell death modalities. invivogen.comglpbio.com Combinations with radiotherapy, chemotherapy (like dacarbazine), and hyperthermia have been explored in cancer research to modulate cell death and immune responses. nih.gov

Key Analytical Techniques for Assessing this compound Effects

Evaluating the effects of this compound requires the use of appropriate analytical techniques to measure outcomes such as cell viability, cytotoxicity, and specific pathway activation.

Cell Viability and Cytotoxicity Assays (e.g., MTT, CCK-8, LDH release)

Cell viability and cytotoxicity assays are fundamental tools for assessing the impact of this compound on cell health and survival. Assays based on metabolic activity, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), MTS, XTT, and WST-1 assays, are widely used. researchgate.netresearchgate.net These assays measure the reduction of tetrazolium salts into colored formazan (B1609692) products by enzymes in metabolically active cells, providing an indicator of viable cell number. researchgate.netresearchgate.netdojindo.comtargetmol.com The Cell Counting Kit-8 (CCK-8), which utilizes WST-8, is noted for its sensitivity and convenience. glpbio.comdojindo.comtargetmol.com

Cytotoxicity can also be assessed by measuring the release of intracellular components into the culture medium, indicating loss of cell membrane integrity. The lactate (B86563) dehydrogenase (LDH) release assay is a common method for quantifying cytotoxicity, as LDH is a cytoplasmic enzyme released upon cell lysis. frontiersin.orgresearchgate.netresearchgate.net High LDH release correlates with increased cell death. researchgate.netresearchgate.net While metabolic activity assays primarily reflect viable cells, LDH release directly indicates cell membrane damage and cell death, including both necrosis and apoptosis in some contexts. researchgate.net Using both types of assays, such as CCK-8 for viability and LDH release for cytotoxicity, can provide a more comprehensive understanding of this compound's effects on cell populations. dojindo.com

Here is a table listing common cell viability and cytotoxicity assays used in this compound research:

Assay TypePrincipleWhat it MeasuresSource
MTT, MTS, XTT, WST-1, CCK-8Reduction of tetrazolium salts by cellular dehydrogenasesMetabolic activity (indicator of viable cells) researchgate.netresearchgate.netdojindo.comtargetmol.com
LDH releaseMeasurement of lactate dehydrogenase enzyme released into culture mediumCell membrane integrity (indicator of cell death) frontiersin.orgresearchgate.netresearchgate.net

Apoptosis Detection Methods (e.g., Flow Cytometry for Sub-G1/Annexin V/PI, TUNEL, PARP cleavage)

Apoptosis detection is a critical aspect of research involving this compound, particularly when investigating its role as a caspase inhibitor. Various methods are employed to assess the extent of apoptosis and the ability of this compound to modulate this process.

Flow cytometry is a widely used technique for quantifying apoptotic cells. This method often involves staining cells with markers such as Annexin V, which binds to phosphatidylserine (B164497) exposed on the outer membrane of early apoptotic cells, and propidium (B1200493) iodide (PI), a vital dye that stains the DNA of cells with compromised membrane integrity (late apoptotic or necrotic cells). bdbiosciences.com By using Annexin V-FITC and PI, researchers can distinguish between live cells (negative for both), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic or necrotic cells (Annexin V-positive, PI-positive). bdbiosciences.com Studies have shown that Z-VAD-FMK treatment can reduce the percentage of apoptotic cells detected by flow cytometry in various cell lines treated with apoptosis-inducing agents. bdbiosciences.comresearchgate.net

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is another common method used to detect DNA fragmentation, a hallmark of late-stage apoptosis. This assay labels the free 3'-OH ends of fragmented DNA. bio-techne.com Z-VAD-FMK has been shown to inhibit apoptosis detected by the TUNEL assay in different cell types. selleckchem.comselleckchem.commedchemexpress.com For instance, Z-VAD-FMK (10 mM) inhibited apoptosis in anterior stromal keratocytes detected with the TUNEL assay. selleckchem.com

Poly(ADP-ribose) polymerase (PARP) cleavage is a well-established biochemical marker of caspase activation and apoptosis. nih.gov During apoptosis, activated caspases, particularly caspase-3, cleave the full-length 116 kDa PARP protein into an 89 kDa fragment. researchgate.net Western blotting is typically used to detect the presence of cleaved PARP. researchgate.netcellsignal.comresearchgate.net Research indicates that Z-VAD-FMK can inhibit the cleavage of PARP, demonstrating its effectiveness in blocking caspase activity during apoptosis. researchgate.netcellsignal.comresearchgate.net However, some studies have noted that Z-VAD-FMK may inhibit PARP cleavage without completely blocking cell death, suggesting the involvement of caspase-independent death pathways. researchgate.net

The following table summarizes some findings regarding Z-VAD-FMK's effect on apoptosis markers:

MethodCell TypeTreatmentZ-VAD-FMK Effect on ApoptosisCitation
Flow CytometryJurkat cellsCamptothecin-induced apoptosisReduced apoptosis bdbiosciences.com
Flow CytometryCNE1 and CNE2 cellsLK-A-induced apoptosisDecreased apoptotic cells researchgate.net
TUNEL assayAnterior stromal keratocytesApoptosis induction (not specified)Inhibited apoptosis selleckchem.comselleckchem.com
Western BlottingJurkat cellsEtoposide-induced apoptosisInhibited cleaved PARP cellsignal.com
Western BlottingHEK293/U2OS cellsDoxycycline-induced FAM111A overexpressionInhibited cleaved PARP researchgate.net
Western BlottingCHO-K1 cells (PSS I/II over)UV lightBlocked PARP cleavage researchgate.net

Caspase Activity Assays (e.g., Fluorometric Substrates, Western Blotting for Cleaved Caspases)

Direct measurement of caspase activity is crucial for confirming the inhibitory effect of this compound. Various assays are available, including fluorometric assays and Western blotting for detecting cleaved, active caspases.

Fluorometric caspase activity assays utilize synthetic peptide substrates conjugated to a fluorophore, such as Aminofluoromethylcoumarin (AFC) or AMC. These substrates mimic the caspase cleavage site. Upon cleavage by active caspases in a cell lysate or in situ, the fluorophore is released, resulting in increased fluorescence that can be measured using a fluorometer or plate reader. ubpbio.comubpbio.combiocompare.com Different peptide sequences are used to target specific caspases (e.g., Ac-YVAD-AFC for caspase-1, Ac-DEVD-AFC for caspase-3/7, Ac-IETD-AFC for caspase-8/10). ubpbio.comubpbio.com Z-VAD-FMK is commonly included in these kits as a control to demonstrate caspase-dependent activity by inhibiting the signal. ubpbio.comubpbio.comnovusbio.com Studies have shown that this compound can inhibit caspase-1 activity measured using fluorometric substrates. arvojournals.org

Western blotting is used to detect the proteolytic cleavage of pro-caspases into their active subunits, another indicator of caspase activation. Antibodies specific to the cleaved forms of caspases (e.g., cleaved caspase-3, cleaved caspase-8, cleaved caspase-9) are used. cellsignal.comresearchgate.netnih.gov Inhibition of these cleavage events by Z-VAD-FMK indicates its effectiveness as a caspase inhibitor. Research has demonstrated that Z-VAD-FMK can inhibit the cleavage of various caspases, including caspase-3, caspase-8, and caspase-9, in different experimental models. selleckchem.comcellsignal.comresearchgate.netnih.gov

The following table illustrates findings related to Z-VAD-FMK's impact on caspase activity:

MethodCaspase TargetedCell Type/ModelTreatmentZ-VAD-FMK Effect on Caspase Activity/CleavageCitation
FluorometricCaspase-1Rat retinasLight-induced retinal degenerationInhibited caspase-1 activity arvojournals.org
FluorometricCaspase-3/7HCT116 cells (lysate)TRAIL treatmentInhibited activity ubpbio.com
FluorometricCaspase-8/10HCT116 cells (lysate)TRAIL treatmentInhibited activity ubpbio.com
Western BlottingCaspase-3, 8, 9OVCAR-8 and SKOV-3 cellsMethyl lucidone (B1675363) treatmentInhibited cleavage researchgate.net
Western BlottingCaspase-8, 3Activated/FasL-treated T cellsFasL treatmentPartially inhibited processing nih.gov
Western BlottingCaspase-3, 8, PARPHCT116 and SW480 cellsCPT and 5-FU induced apoptosisEliminated activation targetmol.com

Assessment of Inflammatory Mediators (e.g., ELISA for Cytokines, Western Blotting for Inflammasome Components)

Beyond its role in apoptosis, this compound is also investigated for its effects on inflammatory pathways, particularly those involving caspase-1 and inflammasomes.

Enzyme-linked immunosorbent assay (ELISA) is a common method for quantifying the levels of secreted inflammatory cytokines, such as IL-1β and IL-18, which are processed and released by activated caspase-1. frontiersin.orgresearchgate.net By inhibiting caspase-1, this compound can reduce the production and release of these pro-inflammatory cytokines. Studies have shown that this compound treatment can decrease the levels of IL-1β in cell supernatants and in vivo models. apexbt.cominvivogen.comfrontiersin.orgnih.govdovepress.com For example, this compound significantly reduced IL-1β release in bone marrow-derived macrophages (BMDMs) stimulated with LPS and nigericin. frontiersin.orgnih.gov

Western blotting is used to analyze the expression and processing of key components of inflammasomes, such as NLRP3, caspase-1, and Gasdermin D (GSDMD). Activation of inflammasomes leads to the autocleavage of pro-caspase-1 into its active form, which then cleaves GSDMD, resulting in the release of the N-terminal fragment (GSDMD-N) that forms pores in the cell membrane, leading to pyroptosis and release of inflammatory mediators. frontiersin.org this compound, as a caspase-1 inhibitor, can prevent the cleavage and activation of caspase-1 and subsequently inhibit the processing of its substrates like pro-IL-1β and GSDMD. frontiersin.orgnih.govresearchgate.net Research has demonstrated that this compound can reduce the protein levels of activated caspase-1 and cleaved IL-1β. nih.gov

The following table presents examples of how inflammatory mediators are assessed in this compound research:

MethodMediator/ComponentCell Type/ModelTreatmentThis compound EffectCitation
ELISAIL-1βTHP1-Null2 cellsLPS + MSU crystalsInhibited IL-1β secretion invivogen.com
ELISAIL-1βBMDMsLPS + NigericinDramatically decreased IL-1β release frontiersin.orgnih.gov
ELISAIL-1β, IL-8Mice exposed to cigarette smokeCigarette smoke exposureReduced IL-1β and IL-8 levels in serum/BALF dovepress.com
Western BlottingCaspase-1, GSDMD, IL-1βBMDMsLPS + NigericinReduced activated caspase-1, cleaved GSDMD, cleaved IL-1β frontiersin.orgnih.gov
Western BlottingPro-IL-1βMacrophage-derived primary cells (MDMs)LPS + MSUPartially prevented reduction in pro-IL-1β expression researchgate.net
Western BlottingNLRP3, Caspase-1, GSDMD, IL-1β, HMGB1ApoE−/− mice aortasWestern dietReduced activated caspase-1, cleaved GSDMD, cleaved IL-1β, HMGB1 nih.gov

Analysis of Necroptotic and Autophagic Markers

While primarily known for inhibiting apoptosis, Z-VAD-FMK has also been implicated in modulating other forms of regulated cell death, such as necroptosis and autophagy, particularly when apoptosis is blocked.

Necroptosis is a caspase-independent form of programmed necrosis characterized by distinct morphological features and the involvement of key proteins like Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, and Mixed Lineage Kinase domain-like protein (MLKL). Phosphorylation of RIPK1 and RIPK3 is a critical step in necroptosis signaling. Western blotting is commonly used to detect the phosphorylation status and expression levels of these markers. In some contexts, Z-VAD-FMK, by inhibiting caspase-8, can switch the cell death pathway from apoptosis to necroptosis, leading to increased RIP1 phosphorylation. researchgate.netarvojournals.org Studies have shown that Z-VAD-FMK can induce necroptosis and upregulate RIP1 phosphorylation. researchgate.netarvojournals.org

Autophagy is a cellular process involving the degradation and recycling of damaged organelles and proteins. It is characterized by the formation of autophagosomes and the lipidation of microtubule-associated protein 1 light chain 3 (LC3-I) to LC3-II, which is recruited to autophagosome membranes. Western blotting is used to monitor the conversion of LC3-I to LC3-II and the expression of autophagy-related proteins like ATG5, ATG7, and Beclin-1. frontiersin.org Research indicates that Z-VAD-FMK can be involved in the activation of autophagy, sometimes in conjunction with the induction of necroptosis. researchgate.netarvojournals.orgtandfonline.com For instance, Z-VAD-FMK induced photoreceptor necroptosis accompanied by LC3-II expression and autophagy activation in a retinal detachment model. researchgate.netarvojournals.org

The interplay between apoptosis, necroptosis, and autophagy in the presence of Z-VAD-FMK is an active area of research, and the specific outcomes can depend on the cell type and the death stimulus.

The following table summarizes the analysis of necroptotic and autophagic markers:

MethodMarker(s)Cell Type/ModelTreatmentZ-VAD-FMK EffectCitation
Western BlottingRIP1 phosphorylationPhotoreceptors (retinal detachment model)Z-VAD-FMK treatmentUp-regulation of RIP1 phosphorylation researchgate.netarvojournals.org
Western BlottingLC3-IIPhotoreceptors (retinal detachment model)Z-VAD-FMK treatmentInduced LC3-II expression/autophagy activation researchgate.netarvojournals.org
Western BlottingATG5, ATG7, Beclin-1, LC3 B, RIPK1, RIPK3MYCN-amplified neuroblastoma cell linesRapamycin and MK-2206 combination (+/- Z-VAD-FMK)Did not block cell death, markers consistent with autophagy/necroptosis frontiersin.orgnih.gov
Transmission Electron MicroscopyAutophagosomes, VacuolizationPhotoreceptors (retinal detachment model)Z-VAD-FMK treatmentAutophagy formation, extensive vacuolization researchgate.netarvojournals.orgtandfonline.com

Gene and Protein Expression Analysis (e.g., qPCR, Western Blotting)

Analyzing the expression levels of genes and proteins involved in cell death and inflammatory pathways provides further insight into the mechanisms influenced by this compound.

Quantitative Real-Time PCR (qPCR) is used to measure the mRNA levels of target genes. This technique allows researchers to assess whether this compound treatment affects the transcriptional regulation of genes related to caspases, apoptosis regulators, inflammatory cytokines, or components of necroptotic and autophagic pathways. researchgate.netfrontiersin.orgnih.gov For example, qPCR has been used to assess the expression of apoptosis-related molecules in cells treated with Z-VAD-FMK. selleckchem.comselleckchem.comnih.gov

Western blotting, as discussed in previous sections, is a fundamental technique for analyzing protein expression levels. It is used to detect the total amount of a specific protein, as well as its cleaved or modified forms, providing information about protein activation, degradation, or processing. invivogen.comcellsignal.comtargetmol.comfrontiersin.orghellobio.com In this compound research, Western blotting is extensively used to examine the levels of caspases, PARP, components of inflammasomes (e.g., NLRP3, caspase-1, GSDMD), and markers of autophagy and necroptosis (e.g., LC3, ATG proteins, RIPK1, RIPK3). invivogen.comresearchgate.netcellsignal.comresearchgate.netnih.govtargetmol.comnih.govresearchgate.netresearchgate.netarvojournals.orgfrontiersin.orgnih.gov

The combined use of qPCR and Western blotting allows for a comprehensive analysis of how this compound impacts gene and protein expression, helping to elucidate its mechanisms of action in different cellular contexts.

The following table provides examples of gene and protein expression analysis in this compound research:

MethodTarget(s)Cell Type/ModelTreatmentZ-VAD-FMK EffectCitation
qPCRApoptosis-related moleculesHuman granulosa cell linesEtoposide +/- Z-VAD-FMKExpression assessed selleckchem.comselleckchem.comnih.gov
qPCRIL-1β, IL-1α, IL-6Macrophage-derived primary cells (MDMs)MSU treatmentElevated mRNA expression assessed researchgate.net
qPCRVarious genes (relative expression)Cells/tissues (endotoxin shock model)Z-VAD-FMK treatmentRelative gene expression calculated frontiersin.org
Western BlottingCleaved Caspase-3, Caspase-8, PARPHCT116 and SW480 cellsCPT and 5-FU induced apoptosis +/- Z-VAD-FMKEliminated activation of apoptosis-related proteins targetmol.com
Western BlottingCleaved Caspase-8, Caspase-3, Cleaved PARPJurkat cellsEtoposide +/- Z-VAD(OMe)-FMKInhibited cleavage cellsignal.com
Western BlottingProcaspase-3, Cleaved Caspase-3, Procaspase-9, Cleaved Caspase-9, PARP, Cleaved PARPOVCAR-8 and SKOV-3 cellsMethyl lucidone +/- Z-VAD-FMKInhibited cleavage researchgate.net
Western BlottingRIP1, Phosphoserine, LC-3II, Caspase-8Photoreceptors (retinal detachment model)Z-VAD-FMK treatmentUp-regulation of RIP1 phosphorylation, LC-3II induction, caspase-8 inhibition researchgate.netarvojournals.org
Western BlottingATG5, ATG7, Beclin-1, LC3 B, RIPK1, RIPK3MYCN-amplified neuroblastoma cell linesRapamycin and MK-226 combinationExpression changes observed frontiersin.orgnih.gov
Western BlottingNLRP3, Caspase-1, GSDMD, Cleaved IL-1β, HMGB1ApoE−/− mice aortas and BMDMsThis compound, Z-LLSD-FMK, combinationReduced activated caspase-1, cleaved GSDMD, cleaved IL-1β, HMGB1 frontiersin.orgnih.gov
Western Blottingp53, Bax, Bcl-xlHuman granulosa cell linesEtoposide +/- Z-VAD-FMKExpression levels assessed nih.gov

Challenges and Future Directions in Z Yvad Fmk Research

Understanding Specificity and Off-Target Effects

A significant challenge in using Z-YVAD-FMK is fully understanding its specificity and potential off-target effects. While often described as a specific caspase-1 inhibitor, studies have shown it can interact with other proteases and enzymes, complicating the interpretation of results obtained using this compound. frontiersin.orgnih.govmdpi.comresearchgate.net

Distinguishing Pan-Caspase vs. Specific Caspase Inhibition Effects

Although this compound is marketed as a caspase-1 inhibitor, it has been noted that it does not exclusively block inflammatory caspases like caspase-1; it can also suppress apoptotic caspases. frontiersin.orgnih.gov This lack of strict specificity among caspases can lead to off-target effects, making it challenging to definitively attribute observed biological outcomes solely to caspase-1 inhibition. frontiersin.orgnih.govkarger.com Studies comparing this compound with pan-caspase inhibitors like Z-VAD-FMK and other caspase-specific inhibitors have demonstrated varying degrees of overlap in their inhibitory profiles across different caspases (e.g., caspase-1, -3, -8, -9). karger.comnih.govebi.ac.ukresearchgate.net For instance, while this compound has shown effectiveness in reducing caspase-1 activity, pan-caspase inhibitors might be more effective at preventing apoptosis in certain cell types, suggesting the involvement of multiple caspases. karger.com The half-times for inhibition of various caspases by Z-VAD-FMK at 1 µM concentration illustrate this broad reactivity, with values ranging from 2.5 seconds (caspase-1, -8) to 2400 seconds (caspase-2). ebi.ac.uk This highlights the need for careful consideration of the specific caspases involved in a biological process when using this compound.

Interactions with Other Proteases or Enzymes (e.g., N-glycanase)

Beyond caspases, this compound has been reported to inhibit other cysteine proteases, including cathepsins (such as cathepsin B and H) and calpains. researchgate.netebi.ac.uktandfonline.comresearchgate.netreading.ac.uk Furthermore, a notable off-target effect is its inhibition of peptide:N-glycanase 1 (NGLY1), an enzyme involved in the deglycosylation of misfolded glycoproteins during endoplasmic reticulum-associated degradation (ERAD). mdpi.comtandfonline.comreading.ac.ukresearchgate.net Inhibition of NGLY1 by Z-VAD-FMK (a related compound with a similar FMK warhead) has been shown to induce autophagy, an effect that is independent of caspase inhibition and is not observed with other pan-caspase inhibitors like Q-VD-OPh. reading.ac.ukresearchgate.nettandfonline.com This interaction with NGLY1 and potentially other non-caspase targets can confound studies aiming to specifically investigate caspase-dependent pathways, particularly those involving inflammasome activation and cell death. tandfonline.comreading.ac.ukresearchgate.nettandfonline.com

Context-Dependent Variability in Observed Biological Outcomes

The biological outcomes observed with this compound treatment can vary significantly depending on the cellular context, the specific stimulus, and the experimental conditions. researchgate.netkarger.comresearchgate.nettandfonline.comnih.govapexbt.com For example, in macrophages, Z-VAD-FMK (often used interchangeably or having similar off-target profiles due to the FMK group) can induce a non-apoptotic cell death characterized by extensive vacuolization (evocative of autophagy) and necrosis, potentially linked to its inhibition of PNGase and resulting ER stress. tandfonline.com The sensitivity of different cell types to Z-VAD-FMK induced cell death may be influenced by factors such as the expression levels of proteins like RIP1. tandfonline.com In other contexts, this compound has been used to study pyroptosis, showing a reduction in inflammatory markers and lesion development in animal models. frontiersin.orgnih.gov However, even within the context of pyroptosis, the effectiveness of this compound can vary, and complete inhibition of pyroptosis might require targeting multiple caspases or pathways. dovepress.com The interplay between different cell death pathways (apoptosis, necroptosis, pyroptosis, autophagy) can also influence the observed effects of caspase inhibitors like this compound, making it crucial to consider the broader cellular environment and the specific death triggers involved. karger.comebi.ac.ukresearchgate.netresearchgate.netnih.govapexbt.comaacrjournals.org

Development of More Selective and Potent Research Probes

The challenges related to the specificity of this compound highlight the ongoing need for the development of more selective and potent research probes targeting specific caspases, particularly caspase-1. nih.govnih.gov While this compound is a valuable tool, its off-target effects necessitate careful experimental design and interpretation. frontiersin.orgnih.govreading.ac.uk Developing inhibitors or activity-based probes with improved selectivity profiles would allow for a more precise dissection of the roles of individual caspases and other proteases in complex biological processes. nih.govresearchgate.net Research into the design of peptidyl fluoromethyl ketones and other warheads continues, aiming to identify compounds with enhanced specificity for desired targets while minimizing interactions with off-target enzymes like cathepsins and N-glycanase. mdpi.comnih.govmdpi.com

Elucidating Complex Interplay Between Cell Death Pathways

Research using caspase inhibitors like this compound has underscored the complex interplay between different cell death pathways, including apoptosis, necroptosis, and autophagy. karger.comebi.ac.ukresearchgate.netresearchgate.netnih.govapexbt.comaacrjournals.org While this compound can inhibit apoptosis by blocking caspase activity, it can, under certain conditions, induce or modulate other forms of cell death like necroptosis or autophagy, sometimes through caspase-independent mechanisms or off-target effects. tandfonline.comresearchgate.nettandfonline.commdpi.comfrontiersin.org Understanding how inhibiting one pathway influences the activation or execution of others is a critical area of research. Studies using Z-VAD-FMK in conjunction with inhibitors of other death pathways (e.g., necrostatin-1 (B1678002) for necroptosis) have revealed intricate relationships and compensatory mechanisms between these processes in various disease models. mdpi.comnih.gov Future research needs to continue to unravel these complex interactions to fully understand the consequences of modulating caspase activity.

Advancing Mechanistic Insights in Disease Pathogenesis using this compound

Despite its limitations, this compound remains a valuable tool for advancing mechanistic insights into disease pathogenesis, particularly in conditions where caspase-1 and inflammasome activation are implicated. frontiersin.orgnih.govfrontiersin.org Studies using this compound have contributed to our understanding of the role of pyroptosis in various diseases, including atherosclerosis, kidney injury, and inflammatory bowel disease. frontiersin.orgnih.govfrontiersin.orgdovepress.comuni-muenchen.de By inhibiting caspase-1, this compound can help elucidate the downstream consequences of inflammasome activation, such as the processing and release of pro-inflammatory cytokines like IL-1β and IL-18, and the execution of pyroptotic cell death. frontiersin.orgnih.govfrontiersin.org While acknowledging its potential off-target effects, researchers can carefully design experiments, potentially using this compound in conjunction with other inhibitors or genetic approaches, to gain further insights into the specific contributions of caspase-1-mediated pathways to disease processes. dovepress.comuni-muenchen.de Future research will likely continue to utilize this compound, alongside newer, more selective tools, to dissect the intricate molecular mechanisms driving inflammation and cell death in various pathological conditions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.